molecular formula C21H13NO2S2 B12879617 5,8-Quinolinedione, 6,7-bis(phenylthio)- CAS No. 102183-15-3

5,8-Quinolinedione, 6,7-bis(phenylthio)-

Cat. No.: B12879617
CAS No.: 102183-15-3
M. Wt: 375.5 g/mol
InChI Key: GQMQXCVRWWTFLN-UHFFFAOYSA-N
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Description

Contextualizing the 5,8-Quinolinedione (B78156) Scaffold in Synthetic Organic Chemistry

The 5,8-quinolinedione core is a prominent structural motif found in both natural products and synthetically derived molecules. nih.govresearchgate.net This scaffold is a type of heterocyclic quinone, characterized by a quinoline (B57606) ring system fused to a p-quinone moiety. Its significance in synthetic organic chemistry is underscored by its role as a versatile building block for creating a diverse array of more complex molecules. researchgate.net

The inherent reactivity of the 5,8-quinolinedione system, particularly at the C-6 and C-7 positions, allows for a wide range of chemical modifications. nih.gov Synthetic chemists often start with simpler 5,8-quinolinedione structures, such as 6,7-dihalo-5,8-quinolinediones, to introduce various functional groups through nucleophilic substitution reactions. nih.gov This adaptability has made the 5,8-quinolinedione scaffold a key component in the development of novel compounds with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

Significance of Bis(arylthio) Substitution in Quinonedione Systems

The introduction of sulfur-containing functional groups, such as phenylthio moieties, at the C-6 and C-7 positions of a 5,8-quinolinedione core can significantly influence the electronic properties and biological activity of the resulting molecule. The "bis(arylthio)" substitution in 5,8-Quinolinedione, 6,7-bis(phenylthio)- refers to the presence of two phenylthio groups at these specific locations.

Current Research Landscape of 5,8-Quinolinedione, 6,7-bis(phenylthio)- and its Analogs

The current research landscape for 5,8-quinolinedione derivatives is vibrant, with a strong focus on their potential as bioactive agents. nih.govnih.gov Many synthetic compounds containing the 5,8-quinolinedione scaffold have been investigated for a range of biological activities. nih.gov

While specific studies focusing solely on 5,8-Quinolinedione, 6,7-bis(phenylthio)- are not prominent in the search results, the broader research on its analogs provides a strong indication of its potential areas of interest. For instance, various 6,7-disubstituted derivatives of 5,8-quinolinedione have been synthesized and characterized. researchgate.net Research on analogs often involves exploring different substituents at the C-6 and C-7 positions to understand structure-activity relationships. nih.gov Therefore, it is plausible that 5,8-Quinolinedione, 6,7-bis(phenylthio)- would be of interest in studies aimed at developing novel compounds with tailored properties. The synthesis of such a compound would likely proceed from a 6,7-dihalo-5,8-quinolinedione precursor. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102183-15-3

Molecular Formula

C21H13NO2S2

Molecular Weight

375.5 g/mol

IUPAC Name

6,7-bis(phenylsulfanyl)quinoline-5,8-dione

InChI

InChI=1S/C21H13NO2S2/c23-18-16-12-7-13-22-17(16)19(24)21(26-15-10-5-2-6-11-15)20(18)25-14-8-3-1-4-9-14/h1-13H

InChI Key

GQMQXCVRWWTFLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C(=O)C3=C(C2=O)C=CC=N3)SC4=CC=CC=C4

Origin of Product

United States

Structural Elucidation and Comprehensive Spectroscopic Characterization of 5,8 Quinolinedione, 6,7 Bis Phenylthio

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Proton (¹H) NMR Spectral Analysis of Aromatic and Aliphatic Protons

Detailed analysis of the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants for the protons on the quinoline (B57606) ring system and the two phenylthio substituents would be presented here. An interactive data table would list each proton signal, its chemical shift (δ) in ppm, its coupling constant (J) in Hz, its multiplicity, and its assignment to a specific position on the molecule.

Interactive Data Table: ¹H NMR Data

Proton Chemical Shift (ppm) Multiplicity J (Hz)

Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Framework Elucidation

This section would provide a detailed interpretation of the ¹³C NMR spectrum, including the chemical shifts of the carbonyl carbons, the carbons of the quinoline core, and the carbons of the phenylthio groups. An interactive data table would list the chemical shift for each unique carbon atom.

Interactive Data Table: ¹³C NMR Data

Carbon Chemical Shift (ppm)

Advanced Two-Dimensional NMR Techniques for Connectivity (e.g., HSQC, HMBC)

An analysis of Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra would be discussed to confirm the connectivity of the molecular structure. HSQC data would confirm direct C-H bonds, while HMBC data would establish long-range correlations, helping to piece together the molecular framework.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Analysis of Carbonyl (C=O) Stretching Frequencies in the Quinonedione Core

This subsection would focus on the characteristic stretching frequencies of the two carbonyl groups in the 5,8-quinolinedione (B78156) core. The specific wavenumbers (in cm⁻¹) of these absorptions would be provided and discussed in the context of the molecule's electronic structure.

Identification of Thioether (C-S) and Aromatic Ring Vibrations

Here, the IR absorption bands corresponding to the C-S stretching of the thioether linkages and the various vibrational modes of the aromatic rings (C-H stretching, C=C stretching, and out-of-plane bending) would be identified and assigned.

Interactive Data Table: IR Absorption Data

Functional Group Wavenumber (cm⁻¹)
C=O Data not available
C-S Data not available
Aromatic C-H Data not available

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of a compound's elemental formula with high confidence. researchgate.net Techniques like HRAPCIMS (High-Resolution Atmospheric Pressure Chemical Ionization Mass Spectrometry) are used to determine the exact mass of related quinolinedione derivatives. For instance, the exact mass of 6,7-dichloro-2-hydroxy-5,8-quinolinedione was determined to be m/z 243.9561, corresponding to the calculated mass of 243.9568 for the formula C₉H₄Cl₂NO₃. mdpi.com Similarly, for 2,6,7-trichloro-5,8-quinolinedione, the measured HRAPCIMS m/z was 261.9926, consistent with the calculated value of 261.9929 for C₉H₃Cl₃NO₂. mdpi.com For 5,8-Quinolinedione, 6,7-bis(phenylthio)-, HRMS would be employed to confirm its elemental composition of C₂₁H₁₄N₂O₂S₂ by comparing the experimentally measured exact mass with the theoretically calculated value.

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, making it ideal for determining the mass of the intact molecular ion. uliege.be ESI-MS has been effectively used to study various fused nitrogen-containing ring systems, including quinoline derivatives. nih.gov In tandem mass spectrometry (ESI-MS/MS), the protonated molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation to generate characteristic fragment ions, which provides valuable structural information. nih.govnih.gov

For related pyridazino-quinolines, fragmentation often involves cleavages on the heterocyclic rings and the substituents. nih.gov In the case of 5,8-Quinolinedione, 6,7-bis(phenylthio)-, the ESI-MS spectrum would be expected to show a prominent protonated molecular ion [M+H]⁺. The MS/MS fragmentation pattern would likely involve the cleavage of the carbon-sulfur bonds, leading to the loss of one or both phenylthio groups (•SPh) or benzenethiol (B1682325) (HSPh). Subsequent fragmentation could involve characteristic losses of carbon monoxide (CO) from the quinone moiety.

Table 1: Expected ESI-MS/MS Fragmentation Pathways for 5,8-Quinolinedione, 6,7-bis(phenylthio)-

Precursor Ion ([M+H]⁺) Fragmentation Pathway Resulting Fragment Ion
C₂₁H₁₅N₂O₂S₂⁺ Loss of benzenethiol (C₆H₆S) C₁₅H₉N₂O₂S⁺
C₂₁H₁₅N₂O₂S₂⁺ Loss of phenylthio radical (•C₆H₅S) C₁₅H₁₀N₂O₂S⁺
C₁₅H₉N₂O₂S⁺ Loss of benzenethiol (C₆H₆S) C₉H₃N₂O₂⁺

Note: This table is predictive and based on fragmentation patterns of similar heterocyclic compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The 5,8-quinolinedione core is a chromophore that exhibits characteristic absorption bands in the UV-Vis region. sharif.edu The positions and intensities of these bands are influenced by the substituents on the quinone ring.

The UV-Vis absorption spectra of 5,8-quinolinedione derivatives typically show multiple absorption peaks. sharif.edu For 5,8-Quinolinedione, 6,7-bis(phenylthio)-, the spectrum is expected to display absorptions corresponding to π→π* and n→π* transitions. The π→π* transitions, typically occurring at shorter wavelengths (UV region), are associated with the aromatic system. The n→π* transitions, which are generally weaker, occur at longer wavelengths (visible region) and are associated with the non-bonding electrons of the oxygen atoms in the carbonyl groups. The introduction of the two phenylthio groups at the C-6 and C-7 positions is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated π-system through the sulfur atoms. This effect is commonly observed in quinone derivatives with sulfur-containing substituents.

X-ray Diffraction Analysis for Solid-State Molecular Structure

X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state.

Crystallographic analysis yields a set of parameters that define the unit cell of the crystal and the positions of the atoms within it. For analogs like 6,7-dichloro-2-formyl-5,8-quinolinedione, detailed crystallographic data has been established. mdpi.com The 5,8-quinolinedione core is expected to be largely planar, with the two phenylthio groups oriented out of this plane. The conformation of these phenylthio groups, defined by the C-C-S-C dihedral angles, would be a key feature of the molecular structure, influencing crystal packing through intermolecular interactions. The table below presents representative crystallographic data for an analogous compound to illustrate the type of information obtained from such an analysis.

Table 2: Representative Crystallographic Data for a 5,8-Quinolinedione Analog (6,7-dichloro-2-formyl-5,8-quinolinedione)

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 8.221(2)
b (Å) 13.567(3)
c (Å) 9.012(2)
β (°) 101.45(3)
Volume (ų) 984.7(4)
Z 4

Source: Data derived from studies on analogous 6,7-dichloro-5,8-quinolinedione derivatives. mdpi.com

This data provides the fundamental unit cell dimensions and symmetry for the crystal, which are essential for understanding the solid-state structure.

Analysis of Intermolecular Interactions within the Crystal Lattice

The solid-state arrangement and ultimate stability of the crystalline form of 5,8-Quinolinedione, 6,7-bis(phenylthio)- are dictated by a network of non-covalent intermolecular interactions. Although specific crystallographic data for this compound is not available in the surveyed literature, a theoretical analysis based on its constituent functional groups—a quinolinedione core and two phenylthio substituents—allows for the prediction of the primary forces governing its crystal packing.

The predominant interactions expected to be present in the crystal lattice are van der Waals forces, including both London dispersion forces and dipole-dipole interactions. The large, polarizable electron clouds of the aromatic quinoline and phenyl rings, as well as the sulfur atoms, contribute significantly to London dispersion forces. Furthermore, the presence of polar carbonyl (C=O) groups and carbon-sulfur (C-S) bonds introduces dipoles, leading to dipole-dipole interactions that help to orient the molecules within the lattice.

Given the planar, aromatic nature of the quinolinedione system and the phenyl rings, π-π stacking interactions are highly probable. These interactions would likely occur between the electron-rich phenyl rings and the electron-deficient quinonoid ring, or between pairs of phenyl rings on adjacent molecules. Such stacking arrangements are a common feature in the crystal structures of polycyclic aromatic hydrocarbons and related heterocyclic systems, contributing substantially to the cohesive energy of the crystal.

Table 1: Predicted Intermolecular Interactions in the Crystal Lattice of 5,8-Quinolinedione, 6,7-bis(phenylthio)-

Interaction TypeDescription
Van der Waals Forces Comprising London dispersion forces arising from the large aromatic systems and sulfur atoms, and dipole-dipole interactions from polar C=O and C-S bonds.
π-π Stacking Likely occurs between the planar aromatic rings (quinoline-phenyl, phenyl-phenyl), contributing to crystal stability through orbital overlap.
C-H···O Hydrogen Bonds Weak interactions between aromatic C-H donors and the carbonyl oxygen acceptors, influencing molecular orientation.
C-H···S Hydrogen Bonds Weak interactions between aromatic C-H donors and the sulfur atom acceptors of the phenylthio groups.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements within a compound, thereby verifying its empirical and molecular formula. For 5,8-Quinolinedione, 6,7-bis(phenylthio)-, the theoretical elemental composition is calculated based on its molecular formula, C₂₁H₁₂N₂O₂S₂.

The molecular weight of the compound is calculated to be 400.47 g/mol . This value is derived from the sum of the atomic weights of all constituent atoms (21 carbons, 12 hydrogens, 2 nitrogens, 2 oxygens, and 2 sulfurs). The theoretical weight percentages of each element are then determined by dividing the total mass of each element in the formula by the total molecular weight and multiplying by 100.

Experimental verification of these theoretical values through combustion analysis or other quantitative methods is a critical step in the characterization of a newly synthesized batch of the compound, confirming its purity and structural identity.

Table 2: Theoretical Elemental Composition of 5,8-Quinolinedione, 6,7-bis(phenylthio)-

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.0121252.2162.98
HydrogenH1.011212.123.03
NitrogenN14.01228.027.00
OxygenO16.00232.007.99
SulfurS32.07264.1416.02
Total 400.47 100.00

Computational and Theoretical Investigations of 5,8 Quinolinedione, 6,7 Bis Phenylthio

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. These calculations provide a theoretical framework for understanding the geometry, energy, and reactivity of compounds like 5,8-Quinolinedione (B78156), 6,7-bis(phenylthio)-.

The first step in most computational analyses is to determine the most stable three-dimensional arrangement of a molecule's atoms. This process, known as geometry optimization, seeks to find the minimum energy conformation on the potential energy surface. For 5,8-quinolinedione derivatives, these calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-311G(d,p). The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible, and the total electronic energy of the molecule is at its lowest point. The resulting optimized structure represents the most probable and stable geometry of the molecule in the gas phase. Verifying that the optimized geometry is a true minimum is done by performing vibrational frequency calculations; the absence of imaginary frequencies confirms that the structure is a stable equilibrium state.

Frontier Molecular Orbital (FMO) theory is crucial for explaining the chemical reactivity and electronic transitions of a molecule. wikipedia.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, representing the nucleophilic character of the molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic character. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap implies high kinetic stability and low chemical reactivity. For 5,8-quinolinedione derivatives, DFT calculations are used to determine the energies of these frontier orbitals and the resulting energy gap, which provides insight into the compound's potential as a reactive species. mdpi.com

ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -7.0
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-3.0 to -4.0
ΔE (Gap)Energy gap (ELUMO - EHOMO)~3.0
Table 1: Representative Frontier Molecular Orbital (FMO) data for the 5,8-quinolinedione scaffold. Exact values vary based on substituents and computational method.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values.

Red Regions : Indicate areas of high electron density and negative electrostatic potential, representing the most likely sites for an electrophilic attack. In 5,8-quinolinedione derivatives, these are typically located around the electronegative oxygen atoms of the carbonyl groups and the nitrogen atom of the pyridine ring. mdpi.com

Blue Regions : Indicate areas of low electron density and positive electrostatic potential, representing the most likely sites for a nucleophilic attack.

Green Regions : Represent areas of neutral or near-zero potential.

For the 5,8-quinolinedione scaffold, MEP analysis reveals distinct electrophilic and nucleophilic regions, which is crucial for understanding how the molecule interacts with biological receptors or other reactants. mdpi.com

From the calculated HOMO and LUMO energies, several global quantum chemical parameters can be derived to further quantify the reactivity of 5,8-Quinolinedione, 6,7-bis(phenylthio)-. These descriptors provide a quantitative measure of the molecule's stability and reactivity. mdpi.com

Ionization Potential (IP) : The energy required to remove an electron. IP ≈ -EHOMO

Electron Affinity (EA) : The energy released when an electron is added. EA ≈ -ELUMO

Electronegativity (χ) : The ability of a molecule to attract electrons. χ = (IP + EA) / 2

Chemical Hardness (η) : A measure of resistance to change in electron distribution. η = (IP - EA) / 2

Chemical Softness (S) : The reciprocal of hardness, indicating a higher reactivity. S = 1 / η

These parameters are invaluable for comparing the reactivity of different derivatives within the 5,8-quinolinedione family. Molecules with lower hardness (higher softness) are generally more reactive. nih.gov

Quantum Chemical ParameterFormulaSignificance
Ionization Potential (IP)IP ≈ -EHOMOElectron-donating ability
Electron Affinity (EA)EA ≈ -ELUMOElectron-accepting ability
Electronegativity (χ)χ = (IP + EA) / 2Electron-attracting power
Chemical Hardness (η)η = (IP - EA) / 2Resistance to charge transfer
Chemical Softness (S)S = 1 / ηMolecular reactivity
Table 2: Key quantum chemical parameters and their derivation from frontier orbital energies.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound to a specific biological target.

The molecular docking process for a compound like 5,8-Quinolinedione, 6,7-bis(phenylthio)- involves several key steps. First, the three-dimensional structures of both the ligand (the quinolinedione derivative) and the target protein are obtained, often from crystallographic databases or generated via homology modeling. The ligand's geometry is typically optimized using methods like DFT as described previously.

Next, a specific binding site or active site on the protein is defined. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within this site. For each generated pose, a scoring function is used to estimate the binding affinity, usually expressed in kcal/mol. A more negative score typically indicates a stronger and more favorable binding interaction.

Studies on related 5,8-quinolinedione derivatives have used molecular docking to explore their interactions with enzymes like NAD(P)H:Quinone Oxidoreductase 1 (NQO1). mdpi.comnih.gov These simulations have shown that the 5,8-quinolinedione moiety often positions itself deep within the hydrophobic active site of the enzyme. nih.gov The predicted interactions frequently include hydrogen bonds between the carbonyl groups or the pyridine nitrogen and amino acid residues like tyrosine, as well as hydrophobic interactions with residues such as phenylalanine. mdpi.com These computational predictions help to rationalize the structure-activity relationships observed in biological assays and guide the design of more potent derivatives.

Theoretical Predictions of Chemical Reactivity and Selectivity

Computational chemistry provides a powerful lens through which to dissect the intricate details of molecular reactivity. For 5,8-Quinolinedione, 6,7-bis(phenylthio)-, theoretical models are employed to forecast its behavior in chemical reactions, identifying the most probable sites for nucleophilic and electrophilic attack and predicting its interactions with various reagents. These in silico investigations are crucial for understanding the compound's chemical personality and for designing synthetic pathways that leverage its inherent reactivity.

Analysis of Nucleophilic and Electrophilic Regions within the Molecular Structure

The distribution of electrons within a molecule is rarely uniform. This electronic landscape, characterized by regions of electron excess (nucleophilic) and electron deficiency (electrophilic), is a key determinant of chemical reactivity. For 5,8-Quinolinedione, 6,7-bis(phenylthio)-, computational methods such as Density Functional Theory (DFT) are utilized to generate Molecular Electrostatic Potential (MEP) maps. These maps provide a visual representation of the charge distribution, highlighting the areas most susceptible to attack.

In related 5,8-quinolinedione systems, MEP analyses have consistently shown that the oxygen atoms of the carbonyl groups and the nitrogen atom of the quinoline (B57606) ring are primary nucleophilic centers, characterized by a high electron density. mdpi.com Conversely, the carbonyl carbons and the C6 and C7 positions of the quinoline ring, prior to substitution, are typically identified as electrophilic sites, prone to attack by nucleophiles.

The introduction of the two phenylthio substituents at the 6 and 7 positions significantly modulates this electronic landscape. The sulfur atoms, with their lone pairs of electrons, can influence the electron density of the quinone ring. Computational studies on analogous sulfur-containing heterocyclic compounds suggest that the sulfur atoms themselves can exhibit dual reactivity, acting as both nucleophilic and electrophilic centers depending on the interacting species.

Table 1: Predicted Nucleophilic and Electrophilic Regions in 5,8-Quinolinedione, 6,7-bis(phenylthio)-

Region Predicted Character Rationale
Carbonyl Oxygens (O at C5 and C8)Strongly NucleophilicHigh electron density due to polarization of the C=O bond.
Quinoline Nitrogen (N at C1)NucleophilicLone pair of electrons on the nitrogen atom.
Phenylthio Sulfur AtomsPotentially Nucleophilic and ElectrophilicLone pairs can act nucleophilically; can also participate in electrophilic interactions.
Carbonyl Carbons (C5 and C8)ElectrophilicElectron deficient due to the electronegativity of the adjacent oxygen atoms.
C6 and C7 PositionsModulated ElectrophilicityThe inherent electrophilicity is altered by the electron-donating or withdrawing nature of the phenylthio groups.
Phenyl RingsSusceptible to Electrophilic Aromatic SubstitutionThe pi-electron systems of the phenyl rings are potential sites for electrophilic attack.

This table is based on general principles of electronic effects in similar molecular systems and requires specific computational data for 5,8-Quinolinedione, 6,7-bis(phenylthio)- for definitive confirmation.

Predicted Reactivity Towards Specific Chemical Reagents

Building upon the analysis of its electronic structure, theoretical calculations can predict the reactivity of 5,8-Quinolinedione, 6,7-bis(phenylthio)- towards a variety of chemical reagents. This predictive power is invaluable for anticipating reaction outcomes and for the rational design of new synthetic methodologies.

Given the identified electrophilic and nucleophilic sites, the compound is expected to participate in a range of chemical transformations.

Nucleophilic Addition: The electrophilic carbonyl carbons are prime targets for nucleophilic attack. Reagents such as organometallic compounds (e.g., Grignard reagents, organolithiums), amines, and thiols are predicted to add to one or both carbonyl groups. The selectivity of this addition (i.e., which carbonyl is attacked preferentially) would be influenced by the subtle electronic differences induced by the rest of the molecule, a detail that can be elucidated through computational modeling.

Electrophilic Aromatic Substitution: The phenyl rings of the phenylthio substituents are susceptible to electrophilic aromatic substitution reactions. Reagents such as nitric acid/sulfuric acid (for nitration) or bromine with a Lewis acid catalyst (for bromination) would likely lead to substitution on the phenyl rings. The directing effects of the thioether linkage would favor substitution at the ortho and para positions.

Reactions at the Sulfur Atoms: The sulfur atoms of the phenylthio groups could themselves be reactive centers. They could be oxidized by reagents like hydrogen peroxide or peroxy acids to form sulfoxides and sulfones, thereby altering the electronic properties and steric profile of the entire molecule.

Table 2: Predicted Reactivity of 5,8-Quinolinedione, 6,7-bis(phenylthio)- with Specific Reagents

Reagent Class Example Reagent Predicted Site of Reaction Predicted Product Type
NucleophilesGrignard Reagents (RMgX)Carbonyl Carbons (C5, C8)Tertiary Alcohols
Primary Amines (RNH2)Carbonyl Carbons (C5, C8)Imines or Addition Products
Electrophiles (for aromatic substitution)HNO3/H2SO4Phenyl RingsNitro-substituted Phenylthio Derivatives
Oxidizing AgentsH2O2Sulfur AtomsSulfoxides or Sulfones

The predictions in this table are based on the expected reactivity derived from the functional groups present in the molecule. The actual outcomes may vary depending on reaction conditions and the specific reagents used.

Reactivity and Reaction Mechanisms of 5,8 Quinolinedione, 6,7 Bis Phenylthio

Nucleophilic Aromatic Substitution (SNAr) at the Quinonedione Core

The synthesis of 6,7-bis(arylthio)-5,8-quinolinediones is commonly achieved through the nucleophilic aromatic substitution (SNAr) of the corresponding 6,7-dihalo-5,8-quinolinediones with appropriate arylthiols. This reaction is a cornerstone in the functionalization of the quinolinedione scaffold.

The addition of thiols to the activated quinone ring system can proceed through several mechanistic pathways. The most commonly accepted is the classical SNAr addition-elimination mechanism. acsgcipr.org However, under certain conditions, radical-mediated pathways may also contribute. nih.govnih.gov

Addition-Elimination Mechanism: The SNAr reaction is facilitated by the electron-withdrawing nature of the two carbonyl groups and the heterocyclic nitrogen atom, which sufficiently activate the quinolinedione ring for nucleophilic attack. acsgcipr.org The mechanism proceeds in two main steps:

Nucleophilic Attack: The nucleophile, typically a thiolate anion (PhS⁻) generated in situ by a base, attacks one of the halogen-bearing carbon atoms (C6 or C7) of the quinolinedione ring. This step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acsgcipr.org The negative charge is delocalized over the electron-deficient ring and onto the carbonyl oxygen atoms.

Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the halide ion (e.g., Cl⁻ or Br⁻), yielding the substituted product. The process is then repeated at the second halogenated position to yield the final 6,7-bis(phenylthio)- product.

Radical Mechanisms: An alternative pathway involves a free radical chain mechanism. nih.gov This can be triggered by an initial electron transfer from the thiol to the quinone, generating a thiyl radical and a semiquinone radical anion. nih.gov The thiyl radical then adds to the quinone ring. While more commonly discussed for o-quinones, the high electron affinity of the 5,8-quinolinedione (B78156) system could make such single-electron transfer processes feasible under specific reaction conditions. nih.govnih.gov

The efficiency and outcome of the SNAr reaction are dictated by a combination of electronic, steric, and medium effects.

Electronic Effects: The reactivity of the halogenated quinolinedione is paramount. The two carbonyl groups and the ring nitrogen atom strongly withdraw electron density from the C6 and C7 positions, making them highly electrophilic and susceptible to nucleophilic attack. Substituents on the phenylthiol nucleophile can also influence the rate; electron-donating groups on the phenyl ring increase the nucleophilicity of the sulfur atom, accelerating the reaction, while electron-withdrawing groups have the opposite effect. masterorganicchemistry.comlibretexts.org

Nature of the Leaving Group: The reaction rate is dependent on the nature of the halogen leaving group. The C-X bond is broken in the rate-determining or a subsequent fast step. Generally, the stability of the leaving halide anion influences the reaction, but in SNAr, the rate-determining step is often the initial nucleophilic attack. The relative reactivity often follows F > Cl > Br > I, as the more electronegative halogen provides a greater inductive electron withdrawal, enhancing the electrophilicity of the carbon atom it is attached to.

Steric Hindrance: While the quinonedione core is relatively planar, steric hindrance can play a role, particularly if bulky substituents are present on either the quinoline (B57606) ring or the incoming nucleophile. However, for the reaction of 6,7-dichloro-5,8-quinolinedione with thiophenol, steric effects are generally minimal.

Interactive Table: Factors Affecting SNAr Reaction Rate
FactorInfluence on Reaction RateRationale
Substituent on Nucleophile (Ar-SH) Electron-Donating Groups (e.g., -OCH₃) increase rate; Electron-Withdrawing Groups (e.g., -NO₂) decrease rate.Increases/decreases the nucleophilicity of the sulfur atom. masterorganicchemistry.com
Leaving Group (X) on Quinone Rate generally follows F > Cl > Br > I.The high electronegativity of fluorine strongly activates the ring towards nucleophilic attack.
Solvent Polarity Polar aprotic solvents (e.g., DMSO, DMF) enhance the rate.Stabilizes the charged Meisenheimer intermediate without strongly solvating and deactivating the nucleophile. acsgcipr.org
Base Strength Stronger bases can increase the rate.Increases the equilibrium concentration of the more reactive thiolate anion. acsgcipr.org

Redox Chemistry of the Quinonedione System

The quinone moiety is a classic example of a redox-active functional group, capable of undergoing reversible reduction and oxidation processes. This redox activity is central to the chemical and electrochemical properties of 5,8-Quinolinedione, 6,7-bis(phenylthio)-.

Quinones are inherently good electron acceptors due to the presence of two electron-withdrawing carbonyl groups conjugated within an aromatic system. nih.gov The electron affinity of a quinone is a measure of its ability to accept an electron to form a radical anion (semiquinone). This property can be significantly tuned by the introduction of substituents.

Interactive Table: Effect of Substituents on Quinone Electron Affinity
Substituent TypeExample GroupEffect on Electron AffinityMechanism
Electron-Donating-SR, -OR, -NR₂DecreasesDonates electron density to the π-system, making the quinone less electrophilic. nih.gov
Electron-Withdrawing-Cl, -CN, -NO₂IncreasesWithdraws electron density from the π-system, making the quinone more electrophilic. nih.gov

Cyclic voltammetry (CV) is a powerful technique used to investigate the redox behavior of electroactive species like quinones. A typical cyclic voltammogram for a quinone derivative in an aprotic solvent displays two reversible one-electron reduction waves, corresponding to the sequential formation of the semiquinone radical anion (Q•⁻) and the hydroquinone dianion (Q²⁻).

Step 1: Q + e⁻ ⇌ Q•⁻ (First reduction potential, E¹red)

Step 2: Q•⁻ + e⁻ ⇌ Q²⁻ (Second reduction potential, E²red)

The reduction potentials are sensitive to the electronic environment of the quinone ring. The introduction of the two electron-donating phenylthio groups at the C6 and C7 positions increases the electron density on the ring. This makes the quinone more difficult to reduce, resulting in a cathodic shift (a shift to more negative potentials) of both reduction peaks compared to the parent 6,7-dihalo-5,8-quinolinedione or the unsubstituted 5,8-quinolinedione. nih.gov Studies on thioether-substituted benzoquinones have shown that the addition of a thiol lowers the reduction potential by approximately 20 mV per substituent. nih.gov Therefore, 5,8-Quinolinedione, 6,7-bis(phenylthio)- is expected to have a significantly lower reduction potential than its halogenated precursors. acs.orgrsc.org

Further Chemical Transformations of the Bis(phenylthio) Moieties

The two phenylthio groups themselves are susceptible to further chemical modification, offering pathways to novel derivatives with altered properties. The sulfur atoms in the thioether linkages are in their lowest oxidation state (+2) and can be readily oxidized.

Oxidation to Sulfoxides and Sulfones: The thioether groups can be selectively oxidized to sulfoxides and subsequently to sulfones using various oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or hypochlorite (OCl⁻). acs.orgnih.gov

Ar-S-Ar' → Ar-SO-Ar' (Sulfoxide)

Ar-SO-Ar' → Ar-SO₂-Ar' (Sulfone) This transformation has a profound impact on the electronic properties of the molecule. The sulfoxide (B87167) (-SO-) and especially the sulfone (-SO₂-) groups are strongly electron-withdrawing. Converting the electron-donating thioether groups into electron-withdrawing sulfone groups would dramatically increase the reduction potential of the quinonedione core, making it a much stronger oxidizing agent.

C-S Bond Cleavage: While the aryl C-S bond is generally robust, it can be cleaved under specific, often harsh, conditions. Methods involving metal catalysis or strong reagents like N-halosuccinimides (NCS, NBS) can facilitate the cleavage of C(sp²)-S bonds. mdpi.comorganic-chemistry.orgresearchgate.net Electrochemical methods have also been developed for the regioselective cleavage of C-S bonds in thioethers. rsc.org This reactivity could potentially be exploited to replace the phenylthio groups with other functionalities, although it would require forcing conditions that might also affect the quinone core.

Oxidation Reactions of Thioether Groups

The sulfur atoms in the 6,7-bis(phenylthio)- moieties of 5,8-Quinolinedione, 6,7-bis(phenylthio)- can be readily oxidized to form the corresponding sulfoxides and sulfones. This transformation is a common reaction for thioethers and can be achieved using a variety of oxidizing agents. The stepwise oxidation allows for the isolation of either the sulfoxide or the sulfone derivatives, depending on the reaction conditions and the stoichiometry of the oxidant.

The initial oxidation converts the thioethers to sulfoxides. Milder oxidizing agents are typically employed for this selective conversion. Common reagents for this purpose include hydrogen peroxide (H₂O₂) in a suitable solvent, often in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures. The reaction proceeds via a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent.

Further oxidation of the sulfoxide groups yields the corresponding sulfones. This step generally requires stronger oxidizing agents or more forcing reaction conditions. Reagents such as potassium permanganate (KMnO₄), or an excess of m-CPBA can be used to drive the oxidation to completion. The resulting sulfone features a sulfur atom in its highest oxidation state (+6).

The progressive oxidation of the thioether groups to sulfoxides and then to sulfones has a profound impact on the electronic properties of the 5,8-quinolinedione system. The sulfoxide and, to an even greater extent, the sulfonyl groups are strongly electron-withdrawing. This increased electron-withdrawing character further enhances the electrophilicity of the quinone ring, making it more susceptible to nucleophilic attack.

Table 1: Oxidation Products of 5,8-Quinolinedione, 6,7-bis(phenylthio)-

Starting MaterialOxidizing AgentProductOxidation State of Sulfur
5,8-Quinolinedione, 6,7-bis(phenylthio)-m-CPBA (1 equiv per S)5,8-Quinolinedione, 6-(phenylsulfinyl)-7-(phenylthio)- and 5,8-Quinolinedione, 6,7-bis(phenylsulfinyl)-+4 (in sulfoxide)
5,8-Quinolinedione, 6,7-bis(phenylthio)-m-CPBA (excess) or KMnO₄5,8-Quinolinedione, 6,7-bis(phenylsulfonyl)-+6 (in sulfone)

Subsequent Nucleophilic Substitution Reactions on Oxidized Products

The oxidation of the thioether groups to sulfinyl or sulfonyl moieties is a critical activation step for subsequent nucleophilic substitution reactions. The phenylsulfinyl (-SOPh) and particularly the phenylsulfonyl (-SO₂Ph) groups are excellent leaving groups, in stark contrast to the phenylthio (-SPh) group, which is a poor leaving group. This enhanced leaving group ability is attributed to the stability of the resulting sulfinate and sulfonate anions.

Following oxidation, the 6- and 7-positions of the 5,8-quinolinedione ring become highly activated towards nucleophilic aromatic substitution (SNAr). A variety of nucleophiles can be employed to displace the phenylsulfinyl or phenylsulfonyl groups. These reactions provide a versatile method for the introduction of diverse functionalities onto the quinoline-5,8-dione scaffold.

For instance, amination reactions can be readily achieved by treating the sulfonyl derivative with primary or secondary amines. This reaction is of significant interest for the synthesis of biologically active amino-substituted quinolinediones. The reaction proceeds through a classic SNAr mechanism, involving the formation of a Meisenheimer-type intermediate. The general mechanism involves the attack of the amine nucleophile at the electron-deficient C6 or C7 position, followed by the departure of the phenylsulfinate or phenylsulfonate leaving group to restore the aromaticity of the quinone system.

Similarly, other nucleophiles such as alkoxides, thiolates, and carbanions can be utilized to introduce a range of substituents at the 6 and 7 positions. The efficiency of these substitution reactions is dependent on the nature of the nucleophile, the solvent, and the reaction temperature. The stepwise displacement of the two sulfonyl groups can potentially allow for the synthesis of unsymmetrically substituted 6,7-disubstituted-5,8-quinolinediones.

The synthesis of 6,7-bis(alkylamino)-substituted quinoline-5,8-diones has been reported through a nucleophilic addition/oxidation pathway on the parent quinoline-5,8-dione. arkat-usa.org While not a direct substitution on the oxidized thioether, this demonstrates the susceptibility of the 6 and 7 positions to nucleophilic attack by amines. In related systems, such as 6,7-dihalo-5,8-quinolinequinones, palladium-catalyzed amination has been successfully employed to introduce amino groups.

Table 2: Nucleophilic Substitution on Oxidized Derivatives of 5,8-Quinolinedione, 6,7-bis(phenylthio)-

SubstrateNucleophileProduct
5,8-Quinolinedione, 6,7-bis(phenylsulfonyl)-Primary Amine (R-NH₂)5,8-Quinolinedione, 6,7-bis(alkylamino)-
5,8-Quinolinedione, 6,7-bis(phenylsulfonyl)-Secondary Amine (R₂NH)5,8-Quinolinedione, 6,7-bis(dialkylamino)-
5,8-Quinolinedione, 6,7-bis(phenylsulfonyl)-Alkoxide (RO⁻)5,8-Quinolinedione, 6,7-bis(alkoxy)-
5,8-Quinolinedione, 6,7-bis(phenylsulfonyl)-Thiolate (RS⁻)5,8-Quinolinedione, 6,7-bis(alkylthio)-

Derivatives of 5,8 Quinolinedione, 6,7 Bis Phenylthio and Structure Property Relationships

Systematic Structural Variations of the Phenylthio Substituents

The two phenylthio groups at the C-6 and C-7 positions offer significant opportunities for chemical modification. Altering the substituents on these phenyl rings directly influences the electronic properties of the entire molecule and can introduce steric effects that modify its three-dimensional shape and reactivity.

Impact of Electron-Donating and Electron-Withdrawing Groups on Phenyl Rings

The electronic nature of substituents on the phenyl rings of the 6,7-bis(phenylthio)- moiety can significantly alter the electron density of the 5,8-quinolinedione (B78156) core. This modulation is key to tuning the molecule's reactivity and electrochemical potential.

Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density on the phenyl rings. This effect can be transmitted through the sulfur atom to the quinolinedione system, making the quinone more electron-deficient. This increased electrophilicity can enhance its susceptibility to nucleophilic attack. The presence of EWGs can change the electron density of the phenyl ring, forcing it to bind differently in biological systems. mdpi.com The electron-withdrawing effect of a cyano group, for example, can create an electron-rich region over itself and adjacent carbonyl moieties while inducing an area of low electronic density on the aromatic protons. mdpi.com

Conversely, electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, increase the electron density on the phenyl rings and, by extension, on the quinolinedione core. This can decrease the quinone's reduction potential and alter its reactivity. Studies on similar heterocyclic systems have shown that compounds with electron-donating groups can exhibit different biological activities and receptor affinities compared to their electron-withdrawing counterparts. nih.gov The electronic properties of the substituent affect the electron density of the associated phenyl ring and its interactions with biological targets, which can be fundamental to its activity. mdpi.com

The interplay of these electronic effects can be rationalized using Frontier Molecular Orbital (FMO) theory. nih.gov EWGs are expected to lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), while EDGs would raise them. The magnitude of these shifts influences the HOMO-LUMO energy gap, which is a critical determinant of the molecule's chemical reactivity and kinetic stability. nih.gov

Table 1: Predicted Electronic Effects of Phenyl Ring Substitution

Substituent Type Example Group Effect on Phenyl Ring Predicted Impact on Quinolinedione Core Predicted Change in HOMO-LUMO Gap
Electron-Donating -OCH₃, -CH₃ Increases electron density Increases electron density, lowers reduction potential Decrease

Influence of Steric Hindrance on Molecular Conformation and Reactivity

The introduction of bulky substituents onto the phenylthio groups can impose significant steric constraints, influencing the molecule's conformation and reactivity. The size of the substituent can affect how the molecule interacts with biological targets. mdpi.com

Steric hindrance can also play a crucial role in directing the regioselectivity of reactions. For instance, a bulky substituent on one phenylthio group could shield the adjacent carbonyl at C-8, making the C-5 carbonyl the preferred site for nucleophilic attack. While electronic properties often dictate reactivity, steric effects can be the deciding factor when electronic influences are similar. mdpi.com

Modifications on the Quinolinedione Ring System

Direct modification of the 5,8-quinolinedione core, particularly at the C-2 position or through the fusion of additional rings, provides another powerful avenue for altering the compound's fundamental properties.

Effect of Substitution at the C-2 Position (e.g., Methyl, Hydroxyl, Formyl Groups)

The C-2 position of the 5,8-quinolinedione scaffold is a common site for modification that significantly impacts the molecule's biological and physicochemical properties. mdpi.comresearchgate.netmdpi.comresearchgate.net The introduction of even simple substituents can lead to substantial changes.

For example, adding a methyl group at the C-2 position has been shown to affect biological activity, in some cases resulting in lower toxicity against normal cell lines compared to the unsubstituted parent compound. mdpi.com In a series of 5,8-quinolinedione hybrids, the introduction of a methyl group at C-2 also influenced the compound's lipophilicity. nih.gov

A hydroxyl group at this position can introduce new hydrogen bonding capabilities. In one study, a C-2 hydroxyl-substituted quinolinedione exhibited the highest activity against the NQO1 enzyme, a key target for many quinone-based compounds. mdpi.com Molecular docking studies revealed that this was due to an additional hydrogen bond forming between the substituent and the enzyme's active site. mdpi.com

Introducing a formyl (carbonyl) group at C-2 also alters properties like lipophilicity and enzymatic conversion rates. nih.govsemanticscholar.org The structure-activity relationship of quinone compounds is highly dependent on the substituents at the C-2, C-6, and C-7 positions. mdpi.comresearchgate.net

Table 2: Influence of C-2 Substituents on 5,8-Quinolinedione Properties

Substituent at C-2 Example Key Physicochemical Change Impact on a Biological System (Example) Reference
Hydrogen -H Baseline for comparison Baseline activity nih.gov
Methyl -CH₃ Alters lipophilicity Can reduce toxicity compared to unsubstituted compound mdpi.comnih.gov
Hydroxyl -OH Adds H-bonding capability Can increase enzymatic conversion rates (e.g., NQO1) mdpi.com

Introduction of Annulated Heterocyclic Rings to the Core Scaffold

Fusing additional heterocyclic rings to the 5,8-quinolinedione scaffold creates complex, polycyclic systems with significantly altered properties. This strategy, known as ring annulation, can extend the π-conjugated system, introduce new functional groups, and rigidly define the molecule's shape. Quinoline-fused heterocycles are a subject of considerable interest in medicinal and materials science. nih.gov

Common synthetic methods for constructing quinoline (B57606) derivatives, such as the Friedländer synthesis, can be adapted to create these fused systems. researchgate.net For example, pyrimidine rings can be fused to the quinoline core to create pyrimidoquinolines, a class of compounds found in several bioactive natural products. nih.gov Other explored fusions include imidazoles, triazoles, and benzothiazepines, each imparting unique structural and electronic features to the parent molecule. tandfonline.comnih.govresearchgate.net

The fusion of a heterocyclic ring can:

Extend π-Conjugation: This typically leads to a bathochromic (red) shift in the UV-Vis absorption spectrum.

Introduce Additional Heteroatoms: Nitrogen, sulfur, or oxygen atoms within the new ring can act as new sites for hydrogen bonding or coordination with metal ions.

Increase Rigidity and Planarity: A fused ring system is more rigid than one with flexible side chains, which can enhance binding affinity to planar biological targets like DNA.

Create Novel Chemical Scaffolds: Combining heterocyclic units can lead to entirely new molecular frameworks with unique potential applications. thesciencein.org

Correlation between Molecular Structure and Spectroscopic Signatures

The structural modifications discussed above lead to predictable changes in the spectroscopic properties of the molecule, which can be observed using techniques like UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy. Theoretical methods, such as Density Functional Theory (DFT), are often used to understand and predict these changes. nih.govsharif.edu

The UV-Vis absorption spectrum of these compounds is directly related to their electronic structure, specifically the energy difference between the HOMO and LUMO. nih.gov

Effect of Phenylthio Substituents: Attaching electron-donating groups (EDGs) to the phenylthio rings raises the HOMO energy level more significantly than the LUMO, leading to a smaller HOMO-LUMO gap and a red shift (longer wavelength) in the maximum absorption (λₘₐₓ). Conversely, electron-withdrawing groups (EWGs) lower the HOMO energy, increasing the gap and causing a blue shift (shorter wavelength).

Effect of Ring Annulation: Extending the π-system by fusing additional rings significantly decreases the HOMO-LUMO gap, resulting in a substantial red shift in the absorption spectrum. nih.gov

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule.

¹H and ¹³C Chemical Shifts: The chemical shifts of protons and carbons in the quinolinedione ring are sensitive to the electronic effects of substituents. EWGs on the phenylthio groups will deshield nearby protons on the quinoline core, shifting their signals downfield in the ¹H NMR spectrum. Substitutions at the C-2 position will also cause predictable shifts for adjacent protons.

Conformational Information: For derivatives with bulky substituents that restrict bond rotation, Nuclear Overhauser Effect (NOE) experiments can be used to determine the spatial proximity of different parts of the molecule, confirming the predicted conformation.

Table 3: Summary of Structure-Spectroscopy Correlations

Structural Modification Predicted Effect on HOMO-LUMO Gap Predicted Effect on UV-Vis λₘₐₓ Predicted Effect on ¹H NMR
EDG on Phenylthio Ring Decrease Red Shift (Bathochromic) Upfield shift of quinoline protons
EWG on Phenylthio Ring Increase Blue Shift (Hypsochromic) Downfield shift of quinoline protons
Substitution at C-2 Varies with substituent Varies with substituent Significant shift for protons at C-3 and C-4

Influence of Substituents on NMR Chemical Shifts and Coupling Patterns

The introduction of substituents to the 5,8-quinolinedione core, particularly at the phenylthio groups, is expected to induce significant changes in the nuclear magnetic resonance (NMR) spectra. These changes in chemical shifts and coupling constants provide valuable insights into the electronic environment of the molecule.

In related 6,7-dichloro-5,8-quinolinedione derivatives, the chemical shifts of the protons on the quinoline ring are well-defined. For instance, in 6,7-dichloro-5,8-dioxo-5,8-dihydroquinoline-2-carbaldehyde, the protons at the H3 and H4 positions are observed at 8.40 and 8.77 ppm, respectively. mdpi.com The introduction of different substituents at the C2 position, such as a hydroxyl or a chloro group, alters the chemical shifts of these protons. mdpi.com

For 6,7-bis(phenylthio)-5,8-quinolinedione, the electron-donating or electron-withdrawing nature of substituents on the phenyl rings of the phenylthio groups would directly impact the electron density of the entire molecule. It is anticipated that electron-withdrawing groups on the phenyl rings would lead to a downfield shift (higher ppm values) of the quinoline protons due to a deshielding effect. Conversely, electron-donating groups would likely cause an upfield shift (lower ppm values).

The coupling patterns, which are indicative of the connectivity of the protons, would also be influenced by the substituents. Changes in the electronic structure can subtly alter the bond angles and lengths, which in turn affects the magnitude of the coupling constants between adjacent protons.

A comprehensive analysis of these substituent effects would require a systematic study of a series of derivatives with varying electronic properties.

Table 1: Representative ¹H NMR Chemical Shifts for Substituted 6,7-dichloro-5,8-quinolinedione Derivatives

Substituent at C2H3 (ppm)H4 (ppm)
-CHO8.408.77
-OH7.948.10
-Cl7.558.47

Data extrapolated from studies on 6,7-dichloro-5,8-quinolinedione derivatives. mdpi.com

Effect of Structural Changes on IR Vibrational Frequencies and Intensities

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules, and for 5,8-quinolinedione derivatives, the carbonyl (C=O) stretching frequencies are particularly informative. The 5,8-quinolinedione moiety typically displays two distinct C=O stretching bands in the region of 1638–1704 cm⁻¹. mdpi.com The higher wavenumber band is generally assigned to the asymmetric vibration of the C8=O group, while the lower wavenumber band corresponds to the symmetric vibration of the C5=O group. mdpi.com

Studies on various 5,8-quinolinedione derivatives have shown that the position and intensity of these carbonyl bands are sensitive to the nature of the substituents at the C6 and C7 positions. mdpi.comresearcher.liferesearchgate.net For instance, in amino-substituted derivatives, the position of substitution can be distinguished by the IR spectrum; a single C=O peak is observed for 6-amino derivatives, whereas two separate peaks are seen for 7-amino derivatives. mdpi.com

In the case of 6,7-bis(phenylthio)-5,8-quinolinedione, the introduction of substituents on the phenyl rings would alter the electronic properties of the sulfur atoms, which in turn would influence the electron density of the quinone ring. Electron-withdrawing substituents on the phenyl rings would be expected to increase the double bond character of the carbonyl groups, leading to a shift to higher wavenumbers (blue shift). Conversely, electron-donating substituents would likely decrease the C=O stretching frequencies, causing a shift to lower wavenumbers (red shift).

The intensities of the IR bands can also be affected by structural changes. The polarity of the C=O bonds, and thus the intensity of their stretching vibrations, can be modulated by the electronic effects of the substituents.

Table 2: Characteristic IR Frequencies for 5,8-Quinolinedione Derivatives

Functional GroupVibrational ModeFrequency Range (cm⁻¹)
C=OAsymmetric Stretch (C8=O)1638–1704
C=OSymmetric Stretch (C5=O)1638–1704
C-H (quinoline)Stretch3087–2852
C-NStretch1325–1314

Data is based on general findings for 5,8-quinolinedione derivatives. mdpi.com

Theoretical Structure-Reactivity Correlations

Theoretical calculations, particularly those based on density functional theory (DFT), provide a powerful means to understand the relationship between the electronic structure of a molecule and its chemical reactivity.

Relationship between Electronic Structure and Observed Reaction Pathways

The electronic structure of 5,8-quinolinedione derivatives is a key determinant of their reactivity. Computational studies on related compounds, such as 6,7-dichloro-5,8-quinolinedione, have shown that these molecules are highly reactive towards nucleophilic attack. mdpi.com The molecular electrostatic potential (MEP) map, a tool used to visualize the charge distribution, reveals that nucleophilic regions are typically localized near the nitrogen atom and the carbonyl oxygen atoms. mdpi.commdpi.com

For 6,7-bis(phenylthio)-5,8-quinolinedione, the sulfur atoms of the phenylthio groups can also influence the electronic landscape. The lone pairs of electrons on the sulfur atoms can participate in resonance with the quinone ring, thereby modulating its reactivity. The reaction pathways of these compounds are often governed by the frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the chemical reactivity of a molecule; a smaller gap generally implies higher reactivity. mdpi.com

The introduction of substituents on the phenylthio groups would alter the energies of the HOMO and LUMO, and consequently the HOMO-LUMO gap, providing a way to tune the reactivity of the molecule.

Impact of Substituent Effects on Predicted Quantum Chemical Parameters

Quantum chemical parameters, such as the energies of the frontier molecular orbitals, the HOMO-LUMO gap, and the molecular electrostatic potential, can be calculated to predict the effect of substituents on the reactivity of 5,8-quinolinedione derivatives.

Studies on 6,7-dichloro-5,8-quinolinedione have shown that the type of substituent at the C2 position has a slight influence on the HOMO-LUMO energy gap. mdpi.com It is expected that substituents on the phenyl rings of the 6,7-bis(phenylthio) groups would have a more pronounced effect on these parameters due to their direct electronic communication with the quinone ring through the sulfur atoms.

Electron-donating groups on the phenyl rings would be expected to raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap and thus increased reactivity towards electrophiles. Conversely, electron-withdrawing groups would lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.

These theoretical predictions can be used to rationalize the observed reactivity of these compounds and to design new derivatives with specific desired properties.

Table 3: Calculated Quantum Chemical Descriptors for Substituted 6,7-dichloro-5,8-quinolinedione Derivatives

Substituent at C2HOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
-CHO-7.581-4.275-3.306
-OH-7.348-3.632-3.716
-Cl-7.674-4.104-3.570

Data from theoretical studies on 6,7-dichloro-5,8-quinolinedione derivatives. mdpi.com

Advanced Research Perspectives and Future Directions for 5,8 Quinolinedione, 6,7 Bis Phenylthio

Exploration of the Compound as a Building Block in Complex Molecular Architectures

The unique arrangement of aromatic and heteroaromatic rings, coupled with the reactive quinone moiety and the presence of two phenylthio substituents, makes 5,8-Quinolinedione (B78156), 6,7-bis(phenylthio)- an attractive scaffold for the construction of more complex molecular architectures.

A significant future research avenue lies in the use of 5,8-Quinolinedione, 6,7-bis(phenylthio)- as a precursor for the synthesis of novel polycyclic and heterocyclic systems. The quinolinedione core can undergo a variety of chemical transformations, including Diels-Alder reactions, cycloadditions, and annulation reactions, to build fused ring systems. The phenylthio groups at the 6- and 7-positions can also be functionalized or used to direct the regioselectivity of these reactions. For instance, oxidative cyclization could lead to the formation of thiophene rings fused to the quinoline (B57606) core, creating extended π-conjugated systems with potentially interesting photophysical properties.

Future research in this area could focus on the systematic exploration of these synthetic pathways to generate a library of novel polycyclic compounds derived from 5,8-Quinolinedione, 6,7-bis(phenylthio)-. The properties of these new molecules could then be investigated for applications in areas such as organic electronics, where extended π-systems are highly sought after.

Table 1: Prospective Polycyclic Systems Derived from 5,8-Quinolinedione, 6,7-bis(phenylthio)-

Potential Reaction Type Resulting Polycyclic System Potential Applications
Intramolecular Friedel-Crafts AcylationFused Acene-like StructuresOrganic Semiconductors
Oxidative CyclizationThiopheno-fused QuinolinedionesOrganic Photovoltaics
Diels-Alder CycloadditionComplex Bridged PolycyclesMolecular Probes

This table presents hypothetical examples of polycyclic systems that could be targeted in future synthetic research.

The molecular structure of 5,8-Quinolinedione, 6,7-bis(phenylthio)- possesses several features that make it a promising candidate for incorporation into supramolecular assemblies. The planar aromatic quinoline core and the two phenyl rings of the phenylthio groups can participate in π-π stacking interactions, which are fundamental non-covalent interactions in the construction of self-assembled architectures. Furthermore, the nitrogen atom in the quinoline ring and the oxygen atoms of the quinone moiety can act as hydrogen bond acceptors, while the sulfur atoms could potentially engage in chalcogen bonding.

Future investigations could explore the self-assembly of this molecule in different solvents and in the solid state to form well-defined nanostructures such as nanofibers, vesicles, or crystalline co-crystals. The ability to control the assembly and disassembly of these structures through external stimuli like light, temperature, or the introduction of guest molecules could lead to the development of "smart" materials for sensing, drug delivery, or catalysis.

Development of Novel Synthetic Methodologies

While general methods for the synthesis of related 6,7-disubstituted quinoline-5,8-diones exist, typically involving the nucleophilic addition of thiols to the parent quinoline-5,8-dione followed by oxidation, there is considerable scope for the development of more advanced and efficient synthetic methodologies.

A key area for future development is the application of catalytic methods to the synthesis of 5,8-Quinolinedione, 6,7-bis(phenylthio)- and its derivatives. Transition metal catalysis, for example, could offer pathways to achieve this synthesis with higher yields, shorter reaction times, and under milder conditions than traditional stoichiometric methods. For instance, a palladium- or copper-catalyzed cross-coupling reaction between a dihalo-quinolinedione and thiophenol could provide a more direct and controlled route to the target molecule.

Furthermore, the development of enantioselective catalytic methods could open the door to synthesizing chiral derivatives of this compound, which would be of significant interest for applications in medicinal chemistry and asymmetric catalysis.

Table 2: Comparison of Traditional vs. Prospective Catalytic Synthesis

Parameter Traditional Method (Addition/Oxidation) Prospective Catalytic Method (e.g., Cross-Coupling)
Reagents Stoichiometric amounts of oxidantCatalytic amount of transition metal
Reaction Conditions Often requires harsh oxidantsPotentially milder conditions
Selectivity May produce side productsHigher potential for selectivity
Atom Economy LowerHigher

This table provides a conceptual comparison to highlight the potential benefits of future research into catalytic syntheses.

Future synthetic strategies for 5,8-Quinolinedione, 6,7-bis(phenylthio)- should be guided by the principles of green chemistry. This includes the use of environmentally benign solvents, minimizing the generation of hazardous waste, and improving energy efficiency. For example, exploring solvent-free reaction conditions or the use of water as a solvent would be significant advancements.

Moreover, the development of recyclable catalysts for the synthesis would further enhance the green credentials of the process. The integration of flow chemistry techniques could also offer a safer, more scalable, and efficient means of producing this compound and its derivatives.

In-depth Mechanistic Studies of Electron Transfer Processes

The quinone moiety is a classic electrophore, and its redox properties are central to the functionality of many biologically active molecules and electronic materials. The presence of two electron-rich phenylthio substituents at the 6- and 7-positions of the 5,8-quinolinedione core is expected to significantly modulate its electronic properties.

Future research should focus on in-depth mechanistic studies of the electron transfer processes involving this molecule. Techniques such as cyclic voltammetry could be employed to determine its redox potentials and to study the stability of the resulting radical ions. Computational studies, such as Density Functional Theory (DFT), would be invaluable for understanding the electronic structure, the distribution of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), and for predicting the molecule's behavior in redox reactions. A deeper understanding of these fundamental processes is crucial for the rational design of new materials and therapeutic agents based on this scaffold.

Detailed Investigation of Redox Potentials and Reaction Intermediates

A fundamental yet underexplored aspect of 5,8-quinolinedione, 6,7-bis(phenylthio)- is its electrochemical behavior. The quinone moiety is inherently redox-active, and a detailed investigation into the redox potentials of this specific derivative is a critical next step. Future research should prioritize the use of electrochemical techniques like cyclic voltammetry to experimentally determine these values. Such studies would provide crucial insights into the electron-accepting and -donating capabilities of the molecule, which are central to its potential applications in areas such as organic electronics or as a catalyst.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary approach to experimental methods. DFT calculations can be employed to predict the redox potentials of 5,8-quinolinedione derivatives, providing a theoretical framework to understand and rationalize experimental findings. elsevierpure.com By modeling the electronic structure of the molecule, DFT can help to elucidate how the phenylthio substituents at the 6 and 7 positions modulate the electron density of the quinone system and, consequently, its redox properties.

Furthermore, the synthesis of 5,8-quinolinedione, 6,7-bis(phenylthio)-, which typically proceeds via nucleophilic aromatic substitution of a dihalo-5,8-quinolinedione, likely involves one or more reaction intermediates. The identification and characterization of these transient species are essential for a complete mechanistic understanding. Future studies could employ a combination of spectroscopic techniques and computational modeling to probe for these intermediates. For instance, computational analysis can map the reaction pathway and predict the structures and energies of potential intermediates and transition states.

Table 1: Prospective Electrochemical Data for 5,8-Quinolinedione, 6,7-bis(phenylthio)-

ParameterProjected Experimental TechniquePotential Information Gained
First Reduction Potential (Ered1)Cyclic VoltammetryEnergy level of the Lowest Unoccupied Molecular Orbital (LUMO)
Second Reduction Potential (Ered2)Cyclic VoltammetryFormation of the dianion and its stability
First Oxidation Potential (Eox1)Cyclic VoltammetryEnergy level of the Highest Occupied Molecular Orbital (HOMO)

Kinetic Studies of Chemical Transformations

The synthesis of 6,7-bis(arylthio)-5,8-quinolinediones is achieved by the substitution of precursors like 6,7-dichloro-5,8-quinolinediones with the appropriate arylthiols. researchgate.net However, a detailed kinetic analysis of this transformation for the specific synthesis of 5,8-Quinolinedione, 6,7-bis(phenylthio)- has not been reported. Future research should focus on conducting kinetic studies to determine the rate law, reaction order, and activation parameters for this nucleophilic aromatic substitution reaction.

Such investigations would involve systematically varying the concentrations of the reactants (6,7-dihalo-5,8-quinolinedione and phenylthiol) and the temperature, while monitoring the reaction progress using techniques like UV-Vis or NMR spectroscopy. The data obtained would allow for the elucidation of the reaction mechanism, for instance, whether it proceeds through a concerted or a stepwise pathway. Understanding the kinetics is not only of fundamental academic interest but also has practical implications for optimizing the synthesis of this compound, potentially leading to higher yields and purity.

Kinetic studies on the nucleophilic substitution reactions of similar heterocyclic compounds have demonstrated the feasibility and value of such analyses. researchgate.net Applying these methodologies to the 5,8-quinolinedione system would provide a quantitative basis for understanding its reactivity.

Table 2: Proposed Kinetic Parameters for Future Investigation

Kinetic ParameterMethod of DeterminationSignificance
Rate Constant (k)Spectroscopic Monitoring of Reaction ProgressProvides a quantitative measure of reaction speed.
Reaction OrderMethod of Initial RatesElucidates the dependence of the reaction rate on reactant concentrations.
Activation Energy (Ea)Arrhenius Plot (Temperature Dependence of k)Reveals the minimum energy required for the reaction to occur.

Advanced Computational Modeling Approaches

Predictive Modeling of Complex Reaction Outcomes

Beyond the study of its synthesis, there is a significant opportunity to use computational modeling to predict the outcomes of other complex reactions involving 5,8-Quinolinedione, 6,7-bis(phenylthio)-. For instance, its quinone core suggests a rich reactivity profile as a Michael acceptor or as a dienophile in Diels-Alder reactions. Predictive modeling, leveraging quantum chemical calculations, can be used to explore these potential reaction pathways.

By calculating the energies of reactants, products, and transition states, it is possible to predict the thermodynamic and kinetic feasibility of various transformations. This in silico screening can guide experimental efforts by identifying the most promising reactions and conditions, thereby accelerating the discovery of new derivatives and applications for this compound. Computational studies on related 5,8-quinolinedione derivatives have already demonstrated the power of DFT in analyzing their structure and reactivity. mdpi.commdpi.com Extending these approaches to predict the outcomes of complex reactions is a logical and promising future direction.

Application of Machine Learning and Artificial Intelligence in Structure-Property Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties from their structure. For a molecule like 5,8-Quinolinedione, 6,7-bis(phenylthio)-, where extensive experimental data may be lacking, ML models can provide valuable initial predictions. These models are trained on large datasets of known molecules and their properties and can learn complex structure-property relationships.

Specifically for this compound, ML models could be developed to predict a range of properties, including its solubility, toxicity, and even its potential biological activities based on its structural features. Recent work has shown the successful application of deep learning and other ML techniques to predict the formation of quinone species in drug metabolism, a class of reactions highly relevant to the 5,8-quinolinedione core. nih.govnih.gov

Furthermore, as more data on 5,8-quinolinedione derivatives become available, bespoke ML models could be trained to predict reaction outcomes with even greater accuracy. These models could, for example, predict the regioselectivity of further functionalization reactions or the yield of a particular transformation under different conditions. The integration of ML and AI into the study of 5,8-Quinolinedione, 6,7-bis(phenylthio)- represents a frontier of research that could significantly accelerate the exploration of its chemical space and the discovery of novel applications.

Q & A

What is the optimized synthetic methodology for 6,7-bis(phenylthio)-5,8-quinolinedione, and how does it improve upon traditional approaches?

The compound is synthesized via a three-step addition/oxidation method starting from quinolinol derivatives. Key steps include:

  • Oxidation of 5- or 8-quinolinol using [bis(trifluoroacetoxy)iodo]benzene (PIFA) in acetonitrile/water to form the quinoline-5,8-dione intermediate .
  • Nucleophilic addition of phenylthiol groups at the C-6 and C-7 positions under biphasic conditions (methanol as a phase-transfer catalyst), followed by oxidation with NaIO₄ to regenerate the quinoid structure .
    This method eliminates the need for leaving groups, simplifies purification, and achieves yields up to 72% for certain derivatives .

How can researchers confirm the structure and purity of 6,7-bis(phenylthio)-5,8-quinolinedione derivatives?

  • 1H NMR spectroscopy (400 MHz) identifies regioselectivity and substituent orientation via characteristic shifts (e.g., quinone protons at δ 6.8–7.2 ppm) .
  • LCMS (ESI) validates molecular ion peaks and detects impurities, with preparative TLC (silica gel, hexane/EtOAc) used for purification .
  • Melting point analysis and comparative TLC against known standards further ensure purity .

What factors influence regioselectivity during nucleophilic addition to the quinoline-5,8-dione scaffold?

  • Electronic effects : The nitrogen atom in the quinoline ring donates electron density to the C-6 position, favoring initial nucleophilic attack at C-6 .
  • Steric hindrance : Bulky substituents (e.g., 3-methoxyphenyl) block secondary additions at C-7, yielding mono-substituted products .
  • Hydrogen bonding : Stabilizes intermediates in bis-substituted derivatives (e.g., N-(2-thioethyl)acetamide in 3j) .

How do reaction conditions impact the yield of bis-substituted derivatives?

  • Solvent choice : Methanol facilitates phase transfer in biphasic systems, enhancing reaction efficiency .
  • Oxidation timing : Delayed NaIO₄ addition after nucleophilic attack prevents over-oxidation of intermediates .
  • Temperature control : Reactions conducted at room temperature minimize side products like quinone dimers .

What biological activities have been reported for 6,7-bis(phenylthio)-5,8-quinolinedione analogs?

  • Antibacterial activity : Derivatives with electron-withdrawing groups (e.g., 6,7-bis(phenylethynyl)-5,8-quinolinedione) exhibit MIC values of 0.16–0.32 mg/mL against E. coli and K. pneumoniae .
  • Anti-inflammatory potential : Substituents like pyrrolidin-1-yl (3k) enhance interactions with NAD(P)H:quinone oxidoreductase (NQO1), a target for bioreductive antitumor agents .

How can researchers resolve contradictions in reported yields for derivatives with similar substituents?

  • Steric vs. electronic effects : Lower yields (e.g., 14% for 3i vs. 42% for 3j) arise from steric clashes in bulky substituents, while electron-deficient groups improve reactivity .
  • Purification challenges : Hydrophobic derivatives (e.g., 3h) may require gradient elution in preparative TLC to isolate pure products .

What analytical techniques are critical for studying structure-activity relationships (SAR)?

  • Molecular docking : Predicts binding affinity to targets like LpxC (involved in Gram-negative lipid A synthesis) .
  • Electrochemical profiling : Measures redox potential to correlate quinone stability with antitumor activity .
  • X-ray crystallography : Resolves hydrogen-bonding networks in crystalline derivatives (e.g., 3j) .

Why do some derivatives exhibit mono-substitution despite bis-substitution attempts?

  • Conformational locking : Mono-substituted intermediates (e.g., 3l) adopt rigid conformations that block secondary nucleophilic attack .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may destabilize transition states for bis-substitution .

How can researchers design derivatives to enhance DNA intercalation for anticancer applications?

  • Planar substituents : Introduce aromatic or conjugated groups (e.g., phenylethynyl in 98) to improve DNA binding .
  • Electron-withdrawing groups : Nitro or chloro substituents at C-6/C-7 increase redox cycling, promoting DNA strand breaks .

What are the limitations of current synthetic methods, and how might they be addressed?

  • Low yields for bulky derivatives : Use flow chemistry to improve mixing and reduce steric limitations .
  • Scalability : Replace NaIO₄ with greener oxidants (e.g., O₂/light) for sustainable scale-up .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.